

In Vitro vs. In Vivo Studies of Butyloctyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Butyloctyl salicylate*

Cat. No.: *B3049012*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyloctyl salicylate is a synthetic ester of salicylic acid and butyloctanol, increasingly utilized in the cosmetic and pharmaceutical industries. Its primary functions include serving as a solvent for UV filters, an emollient, and a skin-conditioning agent.[1] Notably, it also possesses inherent UV absorption capabilities, particularly in the UVB range (290-320 nm), leading to its common application as an "SPF booster" in sunscreen formulations.[2][3][4] This guide provides a comprehensive technical overview of the available in vitro and in vivo scientific data on **Butyloctyl Salicylate**, focusing on its safety profile and potential mechanisms of action. The information is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Data Presentation

The following tables summarize the key quantitative data from various toxicological and efficacy studies conducted on **Butyloctyl Salicylate**.

Table 1: Summary of In Vivo Toxicological Data for **Butyloctyl Salicylate**

Study Type	Species	Endpoint	Result	Reference(s)
Acute Oral Toxicity	Rat	LD50	> 5000 mg/kg	[5][6]
Acute Dermal Toxicity	Rat	LD50	> 2000 mg/kg	[6][7]
Skin Irritation	Rabbit	PII	2.12 (Slight to moderate irritant)	[5]
Eye Irritation	Rabbit	-	Minimal irritant	[5]
Skin Sensitization	Guinea Pig	-	Not a sensitizer (Maximization test)	[6][7]
28-Day Repeated Oral Toxicity	Rat	NOEL	150 mg/kg/day	[5]

PII: Primary Irritation Index; NOEL: No-Observed-Adverse-Effect Level

Table 2: Summary of In Vitro Toxicological and Efficacy Data for **Butyloctyl Salicylate**

Study Type	System	Endpoint	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	S. typhimurium & E. coli	Mutagenicity	Not mutagenic (up to 5000 µg/plate with and without S9 activation)	
Chromosome Aberration Test	Human Lymphocytes	Clastogenicity	Not clastogenic (up to 2500 µg/plate with and without S9 activation)	
Estrogenic Activity	Consensus Modeling	ER Binding Prediction	Predicted to be an active estrogenic compound	[5][8]
Metabolism	Human Liver S9 Fractions	Metabolite Formation	Hydrolyzed to salicylic acid at a low rate	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on established OECD guidelines and available study information.

In Vitro Studies

1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

- Purpose: To assess the mutagenic potential of **Butyloctyl Salicylate** by detecting its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.
- Methodology:

- Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
- Metabolic Activation: The assay is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from induced rat liver).
- Procedure (Plate Incorporation Method):
 - Varying concentrations of **Butyloctyl Salicylate** (e.g., up to 5000 µg/plate), the bacterial tester strain, and either S9 mix or a sham mix are added to molten top agar.
 - The mixture is poured onto minimal glucose agar plates.
 - Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible and significant increase in the number of revertants at one or more concentrations compared to the solvent control. For **Butyloctyl Salicylate**, no mutagenic effect was observed.

2. In Vitro Mammalian Chromosome Aberration Test - Based on OECD Guideline 473

- Purpose: To determine the potential of **Butyloctyl Salicylate** to induce structural chromosomal aberrations in cultured mammalian cells.
- Methodology:
 - Cell System: Cultured human peripheral blood lymphocytes are a common choice.
 - Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).
 - Procedure:
 - Cell cultures are exposed to at least three concentrations of **Butyloctyl Salicylate** (e.g., 20 to 500 µg/plate without S9, and 500 to 2500 µg/plate with S9) for a short duration (e.g., 3-6 hours) or a continuous treatment for approximately 1.5 cell cycles.

- A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, fixed, and stained.
- Metaphase cells are analyzed microscopically for chromosomal aberrations.
- Data Analysis: The frequency of cells with structural aberrations is compared between treated and control cultures. **Butyloctyl Salicylate** was found to be not clastogenic in this assay.

In Vivo Studies

1. Acute Dermal Toxicity - Based on OECD Guideline 402

- Purpose: To assess the acute toxic effects of a single dermal application of **Butyloctyl Salicylate**.
- Methodology:
 - Species: Typically young adult rats.
 - Procedure:
 - The fur is removed from the dorsal area of the trunk of the animals.
 - A single dose of undiluted **Butyloctyl Salicylate** (e.g., a limit dose of 2000 mg/kg body weight) is applied to the skin.
 - The application site is covered with a porous gauze dressing for 24 hours.
 - Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded periodically.
 - Data Analysis: The LD50 is calculated if necessary, though for **Butyloctyl Salicylate**, no deaths were observed at the limit dose.^{[6][7]}

2. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

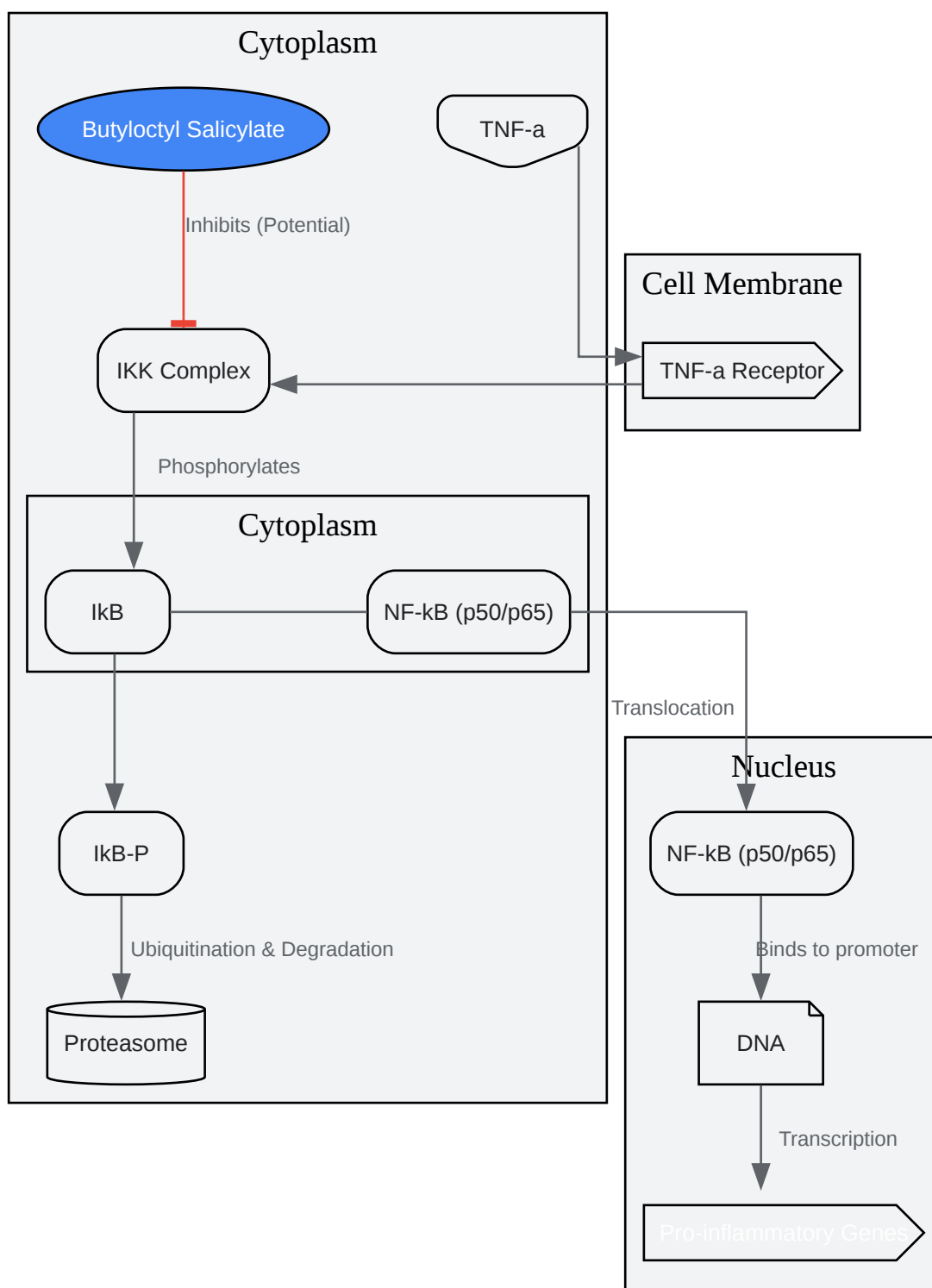
- Purpose: To evaluate the potential of **Butyloctyl Salicylate** to induce skin sensitization.

- Methodology:
 - Species: Young adult guinea pigs.
 - Induction Phase:
 - Intradermal Induction: Three pairs of intradermal injections are made into the shoulder region: the test substance in an appropriate vehicle, Freund's Complete Adjuvant (FCA), and the test substance emulsified in FCA.
 - Topical Induction: One week after the injections, the test substance is applied topically under an occlusive patch for 48 hours to the same area.
 - Challenge Phase: Two weeks after topical induction, a non-irritating concentration of **Butyloctyl Salicylate** is applied under an occlusive patch for 24 hours to a naive area of the flank.
 - Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
 - Data Analysis: The incidence and severity of skin reactions in the test group are compared to a control group. **Butyloctyl Salicylate** did not produce sensitization in this test.^{[6][7]}

Mandatory Visualization

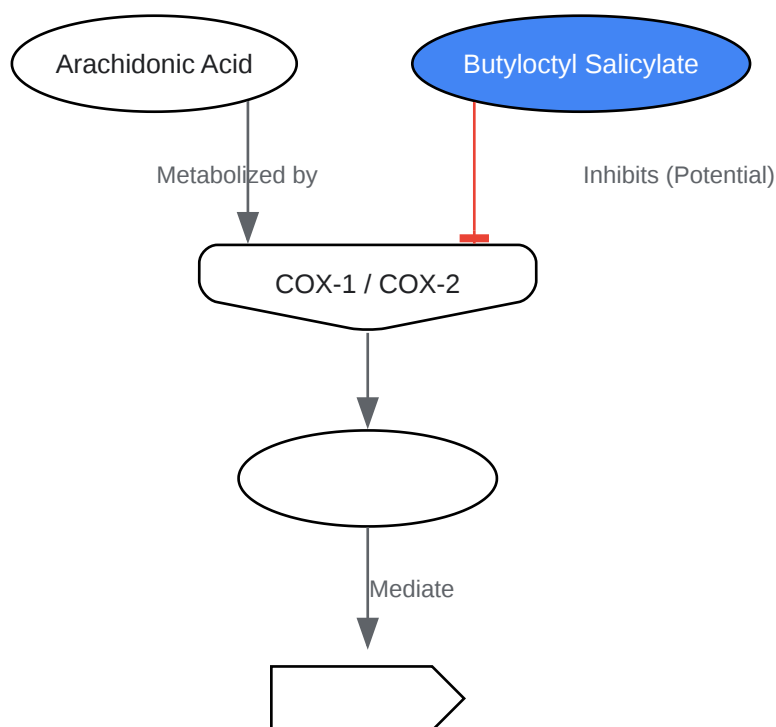
Signaling Pathways

While direct studies on the anti-inflammatory signaling pathways of **Butyloctyl Salicylate** are limited, its structural relationship to salicylic acid suggests potential interactions with the NF-κB and cyclooxygenase (COX) pathways. The following diagrams illustrate these potential mechanisms. It is important to note that these are proposed pathways based on the known actions of salicylates and related compounds, and further research is needed to confirm these effects for **Butyloctyl Salicylate** specifically.



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Caption: Potential inhibition of the NF-κB signaling pathway by **Butyloctyl Salicylate**.

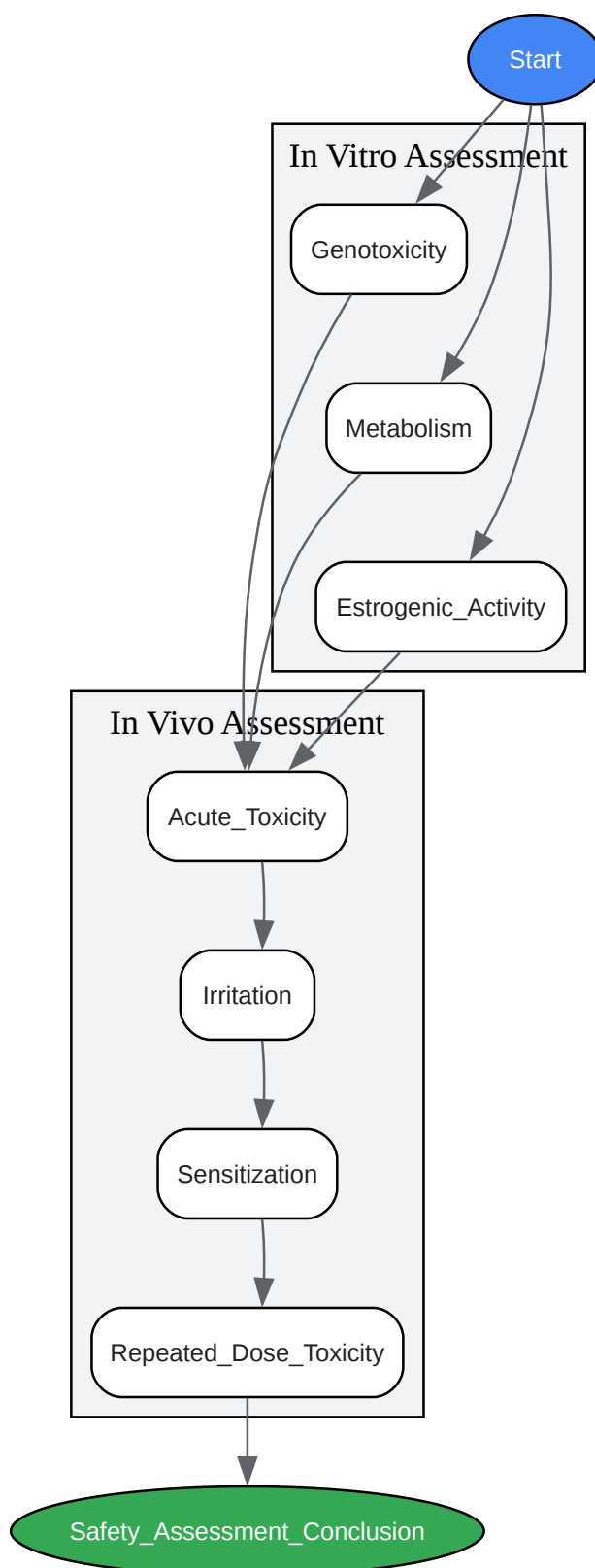


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Caption: Potential inhibition of Cyclooxygenase (COX) enzymes by **Butyloctyl Salicylate**.

Experimental Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a cosmetic ingredient like **Butyloctyl Salicylate**, integrating both in vitro and in vivo testing methodologies.



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Caption: Generalized workflow for the safety assessment of **Butyloctyl Salicylate**.

Conclusion

The available in vitro and in vivo data indicate that **Butyloctyl Salicylate** has a low order of acute toxicity and is not a skin sensitizer. It is considered non-mutagenic and non-clastogenic based on in vitro genotoxicity assays. Mild to moderate skin irritation potential has been observed in animal studies. A No-Observed-Adverse-Effect Level (NOEL) has been established from a 28-day repeated oral toxicity study in rats.

Areas for further investigation include a more definitive characterization of its potential endocrine-disrupting activity, for which initial computational and some in vitro models suggest a weak estrogenic effect. Additionally, while its structural similarity to salicylic acid suggests potential anti-inflammatory activity via inhibition of the NF- κ B and COX pathways, direct experimental evidence for **Butyloctyl Salicylate** is needed to substantiate these mechanisms.

This technical guide provides a consolidated resource for understanding the current toxicological and mechanistic profile of **Butyloctyl Salicylate**. Researchers and developers should consider this information in the context of their specific formulation and application to ensure safe and effective product development.

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